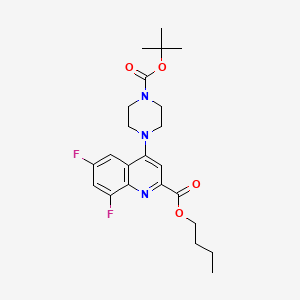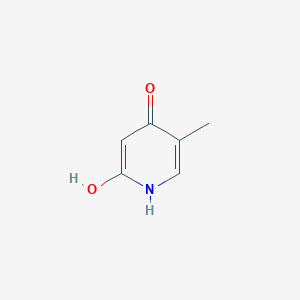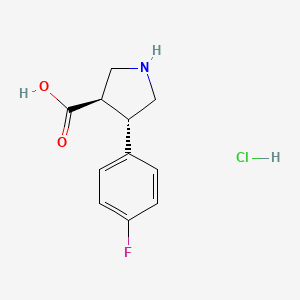
N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid: is a specialized amino acid derivative, primarily used in the field of medicinal chemistry. It is known for its role as a building block in peptide synthesis, contributing to the development of therapeutic peptides and other bioactive compounds. The compound’s full name is N-(tert-Butoxycarbonyl)-D-alanine dicyclohexylamine salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid typically involves the protection of the amino group of D-alanine with a tert-butoxycarbonyl (Boc) group. The process includes:
Protection Step: D-alanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-D-alanine.
Coupling Step: The Boc-D-alanine is then coupled with dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid can undergo substitution reactions where the Boc group can be replaced by other protective groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like hydrochloric acid or other strong acids.
Deprotection Reactions: Trifluoroacetic acid or other strong acids.
Major Products Formed:
Substitution Reactions: Various derivatives of D-alanine.
Deprotection Reactions: Free D-alanine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid is a crucial building block in the synthesis of peptides and peptidomimetics. It enhances the stability and resistance of peptides against enzymatic degradation.
Biology:
Protein Engineering: Used in the design and synthesis of modified proteins with enhanced properties.
Medicine:
Drug Development: Plays a role in the development of therapeutic peptides with improved pharmacokinetic profiles.
Industry:
Catalyst Development: Used as a precursor in the development of chiral catalysts for enantioselective synthesis.
Wirkmechanismus
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid involves its incorporation into peptide chains, where it enhances the stability and resistance of the peptides against enzymatic degradation. The molecular targets include enzymes involved in peptide degradation, and the pathways involve the stabilization of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
- N-(tert-Butoxycarbonyl)-L-alanine dicyclohexylamine salt
- N-(tert-Butoxycarbonyl)-glycine dicyclohexylamine salt
Uniqueness: N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid is unique due to its specific configuration (D-alanine) and the presence of the Boc protective group, which provides enhanced stability and resistance against enzymatic degradation compared to its L-alanine counterpart.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOBXGOAUPHPDQ-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B7889481.png)
![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B7889484.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl-](/img/structure/B7889495.png)



![2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B7889523.png)

![(2R)-2-azaniumyl-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoate](/img/structure/B7889529.png)

![(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7889544.png)
![(2S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B7889556.png)
